2-Phenoxypyridin-4-amine

Description

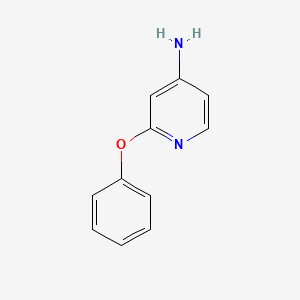

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxypyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTDZLLFZKPIIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345359 | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21203-83-8 | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxypyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Phenoxypyridin-4-amine

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-phenoxypyridin-4-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The phenoxypyridine scaffold is a prevalent motif in a variety of biologically active molecules.[1] This document offers a detailed, practical approach to the preparation and analysis of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Approach to the Synthesis of 2-Phenoxypyridin-4-amine

The synthesis of 2-phenoxypyridin-4-amine can be approached through several strategic pathways. The most logical and commonly employed methods involve the formation of the phenoxy ether bond and the introduction of the amine group onto the pyridine ring. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction. Here, we will focus on a robust and well-precedented two-step synthetic sequence starting from 2-chloro-4-nitropyridine. This approach is advantageous due to the high activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) by the nitro group, followed by a straightforward reduction of the nitro functionality to the desired amine.

Retrosynthetic Analysis

A retrosynthetic analysis of 2-phenoxypyridin-4-amine reveals two primary bond disconnections: the C-O bond of the phenoxy ether and the C-N bond of the amine.

This analysis highlights two viable synthetic routes:

-

Route A (Preferred): Nucleophilic aromatic substitution of a suitable leaving group at the 2-position of a 4-nitropyridine derivative with phenol, followed by reduction of the nitro group.

-

Route B: An Ullmann-type coupling of a 4-aminopyridine derivative, halogenated at the 2-position, with phenol.

This guide will detail the experimental protocol for Route A, which is generally more reliable and proceeds under milder conditions than many traditional Ullmann couplings.[2]

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of 2-phenoxypyridin-4-amine, including reagent quantities, reaction conditions, and purification procedures.

Synthesis of 2-Phenoxy-4-nitropyridine (Intermediate 1)

The first step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nitro group at the 4-position of 2-chloro-4-nitropyridine strongly activates the ring for nucleophilic attack at both the 2- and 4-positions.[3] The attack of the phenoxide ion at the 2-position is sterically less hindered and electronically favored, leading to the desired product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chloro-4-nitropyridine | 158.55 | 10.0 g | 63.1 mmol |

| Phenol | 94.11 | 6.5 g | 69.1 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.1 g | 94.6 mmol |

| Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitropyridine (10.0 g, 63.1 mmol), phenol (6.5 g, 69.1 mmol), and potassium carbonate (13.1 g, 94.6 mmol).

-

Add 100 mL of anhydrous dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol or isopropanol to afford pure 2-phenoxy-4-nitropyridine as a solid.

Rationale for Experimental Choices:

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to the more nucleophilic phenoxide in situ. Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.

-

Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[4]

-

Temperature: The reaction is heated to increase the rate of reaction. Temperatures between 80-100 °C are typically sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition.

Synthesis of 2-Phenoxypyridin-4-amine (Target Compound)

The final step is the reduction of the nitro group to an amine. Several reducing agents can be employed for this transformation, with tin(II) chloride in ethanol or catalytic hydrogenation being common choices. Here, we describe a reliable method using iron powder in the presence of an acid.[5]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Phenoxy-4-nitropyridine | 216.19 | 10.0 g | 46.3 mmol |

| Iron powder (Fe) | 55.85 | 13.0 g | 232.8 mmol |

| Ammonium Chloride (NH₄Cl) | 53.49 | 1.2 g | 22.4 mmol |

| Ethanol | - | 150 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-phenoxy-4-nitropyridine (10.0 g, 46.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

-

Add iron powder (13.0 g, 232.8 mmol) and ammonium chloride (1.2 g, 22.4 mmol) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with hot ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate until the pH is basic (pH 8-9).

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure 2-phenoxypyridin-4-amine.

Rationale for Experimental Choices:

-

Reducing Agent: Iron powder in the presence of a mild acid (generated in situ from ammonium chloride) is an effective, inexpensive, and safe reducing agent for nitroarenes.

-

Solvent System: The ethanol/water mixture provides good solubility for the starting material and facilitates the reaction.

-

Work-up: The basic work-up with sodium bicarbonate is necessary to neutralize any remaining acid and to ensure the amine product is in its free base form for efficient extraction into the organic solvent.

Characterization of 2-Phenoxypyridin-4-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to pale yellow solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for 2-phenoxypyridin-4-amine are predicted based on the analysis of similar structures.[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~7.8-7.9 (d, 1H, pyridine H-6)

-

~7.3-7.4 (m, 2H, phenyl H-3, H-5)

-

~7.1-7.2 (m, 3H, phenyl H-2, H-4, H-6)

-

~6.3 (dd, 1H, pyridine H-5)

-

~6.1 (d, 1H, pyridine H-3)

-

~4.5 (br s, 2H, -NH₂)

-

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~164 (pyridine C-2)

-

~156 (pyridine C-4)

-

~153 (phenyl C-1)

-

~149 (pyridine C-6)

-

~129 (phenyl C-3, C-5)

-

~124 (phenyl C-4)

-

~120 (phenyl C-2, C-6)

-

~108 (pyridine C-5)

-

~98 (pyridine C-3)

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI-MS):

-

Expected m/z: 187.08 [M+H]⁺

-

Applications in Drug Development

The 2-phenoxypyridin-4-amine scaffold is a valuable building block in medicinal chemistry. Its structural features, including the hydrogen bond donor and acceptor capabilities of the aminopyridine moiety and the lipophilic phenoxy group, make it an attractive starting point for the design of kinase inhibitors and other therapeutic agents.[7] Structure-activity relationship (SAR) studies on derivatives of 2-phenoxypyridin-4-amine can be systematically explored by modifying the phenyl ring and the amine functionality to optimize potency, selectivity, and pharmacokinetic properties.[8][9]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 2-phenoxypyridin-4-amine. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently prepare this important chemical intermediate for its application in drug discovery and development. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized material, ensuring the integrity of subsequent research.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

OperaChem. (2025, April 1). Ullmann coupling-An overview. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. Retrieved from [Link]

-

PubMed. (2007). QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Phenylethoxy)pyrimidin-4-amine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

ResearchGate. (2021, January 4). (PDF) An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyridin-4-amine. Retrieved from [Link]

-

e-journal.uochb.cas.cz. (2025, August 16). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]

-

ResearchGate. (2023, January 10). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.

-

PubMed. (2018, February 22). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-Methoxypyridine. Retrieved from [Link]

- Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 2-Phenoxypyridin-4-amine

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridin-4-amine

Abstract

2-Phenoxypyridin-4-amine is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its molecular scaffold, combining a phenoxy group with an aminopyridine core, is a recurring motif in a variety of biologically active agents.[1][2] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides an in-depth analysis of the core physicochemical attributes of 2-Phenoxypyridin-4-amine. While experimentally determined data for this specific molecule is sparse in publicly available literature, this document outlines the authoritative, standardized methodologies required for its complete characterization, thereby establishing a framework for its empirical evaluation. We will delve into the theoretical basis for each property's importance and provide detailed, field-proven protocols for their determination, ensuring a robust and reproducible analysis.

Introduction: The Strategic Importance of Physicochemical Profiling

In modern medicinal chemistry, the principle of "fail fast, fail cheap" is a guiding mantra. A significant portion of drug candidate attrition can be attributed to poor physicochemical properties, leading to unfavorable pharmacokinetics and low bioavailability. The 2-phenoxypyridin-4-amine structure represents a versatile building block, but its utility can only be fully realized through rigorous characterization.[3] Key properties such as solubility, lipophilicity (logP), and acid dissociation constant (pKa) are critical determinants of a compound's behavior in biological systems. For instance, aqueous solubility directly influences oral absorption, while logP governs the ability to cross cellular membranes. The pKa dictates the charge state of the molecule at physiological pH, which in turn affects solubility, permeability, and target binding. This guide serves as a technical blueprint for researchers, providing not just the known data but, more importantly, the validated experimental workflows necessary to generate the comprehensive data package required for informed decision-making in any research and development pipeline.

Molecular Identity and Predicted Properties

A precise understanding of a molecule's structure is the foundation of its physicochemical profile.

Caption: 2D Structure of 2-Phenoxypyridin-4-amine.

Table 1: Core Molecular Identifiers and Computationally Predicted Properties

| Parameter | Value | Source |

| CAS Number | 21203-83-8 | [4][5][6] |

| Molecular Formula | C₁₁H₁₀N₂O | [4][6] |

| Molecular Weight | 186.21 g/mol | [4] |

| SMILES | C1=CC=C(C=C1)OC2=NC=CC(=C2)N | [4] |

| Predicted LogP | 2.46 - 3.04 | [4][6] |

| Predicted TPSA | 48.14 Ų | [4][6] |

| H-Bond Acceptors | 3 | [4] |

| H-Bond Donors | 1 | [4] |

| Rotatable Bonds | 2 | [4] |

Note: The properties listed above, apart from core identifiers, are derived from computational models. They serve as valuable estimates but must be confirmed by empirical measurement.

Key Physicochemical Properties and Experimental Workflows

This section details the significance of and the authoritative methods for determining the most critical physicochemical parameters for a drug candidate.

Aqueous Solubility

Expertise & Experience: Aqueous solubility is a gatekeeper property for oral drug delivery. Insufficient solubility leads to poor dissolution in the gastrointestinal tract, resulting in low and erratic absorption. For intravenous formulations, poor solubility can cause precipitation upon injection. Therefore, determining a compound's solubility in a biorelevant medium (e.g., phosphate-buffered saline at pH 7.4) is a critical first step.

Authoritative Protocol (Adapted from OECD Guideline 105): The Flask Method is the gold standard for compounds with solubility > 0.01 g/L.[7][8] Its trustworthiness stems from allowing the system to reach true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 2-Phenoxypyridin-4-amine to a glass flask containing a known volume of the test medium (e.g., pH 7.4 PBS). The excess is crucial to ensure saturation is achieved.

-

Equilibration: Seal the flask and agitate at a constant, controlled temperature (typically 25 °C or 37 °C) for a sufficient duration. A preliminary test should establish the time to reach equilibrium (e.g., 24-48 hours). The system must be shielded from light if the compound is light-sensitive.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to pellet all undissolved solid material. This step is critical to avoid artificially inflating the measured concentration.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve must be run in parallel to ensure accurate quantification.

Caption: Workflow for Aqueous Solubility Determination (OECD 105).

Lipophilicity (LogP)

Expertise & Experience: The n-octanol/water partition coefficient (LogP) is the definitive measure of a compound's lipophilicity. It profoundly influences permeability, metabolic stability, and even promiscuity in target binding. A LogP value between 1 and 3 is often considered a desirable range for orally bioavailable drugs. The computed values for 2-Phenoxypyridin-4-amine (2.46 - 3.04) place it in this favorable zone, but experimental verification is essential.[4][6]

Authoritative Protocol (Adapted from OECD Guideline 107): The Shake Flask method is a direct and reliable way to measure LogP for compounds within the range of -2 to 4.[3][9] The protocol's validity hinges on the mutual saturation of the solvents and the accurate measurement of the compound in both phases.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing the two solvents, shaking vigorously, and allowing the phases to separate for at least 24 hours. This ensures the thermodynamic activity of the solvents is constant during the experiment.

-

Compound Preparation: Prepare a stock solution of 2-Phenoxypyridin-4-amine in water-saturated n-octanol.

-

Partitioning: In a suitable vessel, combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.

-

Equilibration: Shake the vessel gently for a defined period until equilibrium is reached (e.g., 1-2 hours). Avoid vigorous shaking which can form emulsions that are difficult to break.

-

Phase Separation: Centrifuge the vessel to ensure a clean separation of the aqueous and octanol phases.

-

Quantification: Determine the concentration of the compound in both the aqueous phase (Cw) and the n-octanol phase (Co) using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient as P = Co / Cw. The final result is expressed as LogP.

Caption: Workflow for LogP Determination via Shake Flask (OECD 107).

Acidity and Basicity (pKa)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For 2-Phenoxypyridin-4-amine, the aminopyridine moiety is basic and will be protonated at low pH. This ionization state drastically increases aqueous solubility but can reduce membrane permeability. Knowing the pKa is essential for predicting solubility in the variable pH environments of the gut and for developing appropriate formulation strategies.

Authoritative Protocol (Adapted from OECD Guideline 112): Potentiometric titration is a robust and widely used method for pKa determination.[10][11] It relies on monitoring pH changes as a titrant is added, providing a direct measure of the compound's buffering capacity around its pKa.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Phenoxypyridin-4-amine in a co-solvent system (e.g., methanol/water) if aqueous solubility is low. Add a background electrolyte (e.g., KCl) to maintain constant ionic strength.

-

Titration - Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen center.

-

Titration - Basification: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of added base to generate a titration curve.

-

pKa Determination: The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve), where the concentrations of the protonated (conjugate acid) and neutral forms of the amine are equal. Specialized software is used to calculate the precise pKa from the derivative of the titration curve.

Spectroscopic Profile and Thermal Properties

While no public reference spectra have been identified, a skilled chemist can predict the key features based on the molecule's structure. This predictive analysis is crucial for confirming the identity and purity of newly synthesized batches.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the phenoxy and pyridine rings. The protons on the pyridine ring will likely appear in the 6.0-8.5 ppm range, while the phenoxy protons will be in the 7.0-7.5 ppm range. The amine (-NH₂) protons will present as a broad singlet.

-

¹³C NMR: The spectrum will show 11 distinct carbon signals corresponding to the aromatic carbons and the carbon attached to the oxygen. Carbons attached to heteroatoms (N, O) will be shifted downfield.

-

Mass Spectrometry: In ESI+ mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 187.2.

-

Melting Point: No experimental value is currently reported. The melting point would be determined using the standard capillary method, where a small sample is heated in a calibrated apparatus, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. This value is a critical indicator of purity.

Safety, Handling, and Storage

Proper handling is essential for researcher safety and maintaining compound integrity.

-

Hazards: 2-Phenoxypyridin-4-amine is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[8]

-

Storage: The compound should be stored sealed in a dry environment at 2-8 °C to ensure long-term stability.[4]

Conclusion

2-Phenoxypyridin-4-amine is a compound with clear potential as a scaffold in the development of new therapeutic and agrochemical agents. While computational data provides a useful starting point, this guide emphasizes the indispensable need for rigorous experimental characterization. The authoritative, step-by-step protocols detailed herein for determining aqueous solubility, lipophilicity, and pKa provide a validated framework for any research team. By investing in this fundamental data generation, scientists can build a robust structure-property relationship understanding, mitigate downstream risks, and ultimately accelerate the journey from a promising molecule to a valuable product.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

FILAB (n.d.), Solubility testing in accordance with the OECD 105. URL: [Link]

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link]

-

Chemical Label for 2-phenoxypyridin-4-amine. URL: [Link]

-

Analytice (2021), OECD n°112: Dissociation constant in water. URL: [Link]

-

Situ Biosciences (n.d.), OECD 112 – Dissociation Constants in Water. URL: [Link]

-

Pesticide Registration Toolkit, Partition coefficient octanol/water. URL: [Link]

-

OECD (1981), Test No. 112: Dissociation Constants in Water, OECD Publishing. URL: [Link]

-

MDPI (2022), Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. URL: [Link]

-

Phytosafe (n.d.), OECD 107, OECD 117 and OECD 123. URL: [Link]

-

MDPI (2022), Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. URL: [Link]

Sources

- 1. files.chemicalwatch.com [files.chemicalwatch.com]

- 2. mdpi.com [mdpi.com]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. chemscene.com [chemscene.com]

- 5. 2-phenoxypyridin-4-amine | 21203-83-8 [amp.chemicalbook.com]

- 6. 2-phenoxypyridin-4-amine, CasNo.21203-83-8 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. oecd.org [oecd.org]

- 9. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. oecd.org [oecd.org]

2-Phenoxypyridin-4-amine mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 2-Phenoxypyridin-4-amine

Executive Summary

2-Phenoxypyridin-4-amine is a heterocyclic molecule featuring a pyridine core substituted with a phenoxy group at the 2-position and an amine at the 4-position. While this specific compound is not extensively documented as a therapeutic agent in standalone studies, its structural architecture is highly significant in medicinal chemistry. The aminopyridine scaffold is a well-established "privileged structure," particularly for its ability to act as a hinge-binding motif in the ATP-binding pocket of protein kinases. Analysis of closely related analogues provides compelling evidence that the primary mechanism of action for the 2-phenoxypyridine class of molecules is the inhibition of c-Jun N-terminal kinase (JNK), a critical mediator of cellular stress and inflammatory signaling pathways.[1]

This guide synthesizes the available data to propose a primary mechanism of action centered on JNK inhibition. It further provides the detailed experimental frameworks required to validate this hypothesis, from initial in vitro kinase profiling to cellular target engagement and downstream pathway analysis. The insights herein are designed to equip researchers and drug development professionals with the foundational knowledge and practical protocols to investigate the therapeutic potential of this and related chemical scaffolds.

Part 1: The 2-Phenoxypyridin-4-amine Scaffold: A Privileged Structure in Kinase Inhibition

The molecular architecture of 2-Phenoxypyridin-4-amine is a composite of three key functional components:

-

The Pyridin-4-amine Core: The aminopyridine motif is fundamental to the design of a vast number of kinase inhibitors.[2] Its nitrogen atoms are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding domain. This interaction mimics the binding of the adenine base of ATP, allowing these molecules to act as competitive inhibitors.

-

The 2-Phenoxy Group: This bulky, hydrophobic group is projected into the solvent-exposed region of the ATP-binding pocket. Its role is twofold: it contributes significantly to the binding affinity through hydrophobic interactions and van der Waals forces, and its structure can be modified to enhance selectivity for a specific kinase target over others.

-

Positional Isomerism: The 4-amino configuration is crucial. The placement of the amine group dictates the geometry of the interaction with the kinase hinge, distinguishing its potential targets from, for example, 2-aminopyridine or 3-aminopyridine-based inhibitors.

The convergence of these features, particularly the proven success of the aminopyrimidine/aminopyridine core, strongly directs the investigation of this molecule's mechanism towards kinase inhibition.[2][3][4]

Part 2: Primary Hypothesized Mechanism of Action: Inhibition of the JNK Signaling Pathway

The most direct and compelling evidence for the biological activity of this scaffold comes from a study on 2-phenoxypyridines as novel inhibitors of c-Jun N-terminal kinase (JNK), specifically the JNK3 isoform, which is predominantly expressed in the brain.[1]

The JNK Signaling Cascade

JNKs are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) group. They are master regulators of the cellular response to environmental stress, such as inflammatory cytokines, UV radiation, and oxidative stress.[5] The canonical JNK pathway involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K) activates a MAP kinase kinase (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates a range of transcription factors, most notably c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular metabolism.

Caption: The JNK signaling pathway and the proposed point of inhibition.

Proposed Binding Mode: ATP-Competitive Inhibition

2-Phenoxypyridin-4-amine is hypothesized to function as an ATP-competitive inhibitor. The pyridin-4-amine core acts as the "hinge-binder," forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Met residue in many kinases). The 2-phenoxy moiety then occupies the hydrophobic pocket adjacent to the hinge, a space normally occupied by the ribose of ATP. This binding mode physically occludes ATP from entering the active site, thereby preventing the phosphotransfer reaction.

Caption: Conceptual diagram of the inhibitor's binding mode in the JNK active site.

Part 3: Experimental Protocols for Mechanism Validation

To rigorously validate the hypothesized mechanism of action, a tiered experimental approach is necessary. The following protocols describe self-validating systems for confirming kinase inhibition from in vitro to cellular contexts.

Protocol 1: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

Objective: To determine the inhibitory potency (IC₅₀) of 2-Phenoxypyridin-4-amine against JNK isoforms and a broader panel of kinases for selectivity profiling.

Causality: This experiment directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the test compound. A positive result demonstrates direct physical interaction and competitive binding, which is the foundational evidence for the proposed mechanism.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of 2-Phenoxypyridin-4-amine in 100% DMSO.

-

Create a serial dilution series of the compound in kinase buffer (e.g., 11 concentrations from 100 µM to 1 pM).

-

Prepare a solution containing the JNK1, JNK2, or JNK3 kinase and the corresponding Alexa Fluor™-conjugated tracer.

-

Prepare a solution of the Europium-labeled anti-tag antibody.

-

-

Assay Plate Setup (384-well plate):

-

Add 5 µL of each compound dilution to the appropriate wells.

-

Add 5 µL of the kinase/tracer solution to all wells.

-

Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

-

Add 10 µL of the Eu-antibody solution.

-

Incubate for another 60 minutes.

-

-

Data Acquisition:

-

Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

-

Calculate the emission ratio (665 nm / 615 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Cellular Target Engagement (Western Blot of Downstream Substrate)

Objective: To confirm that 2-Phenoxypyridin-4-amine inhibits JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.

Causality: While an in vitro assay confirms binding, this experiment validates that the binding event leads to a functional consequence on the downstream signaling pathway in a live cell. A reduction in phosphorylated c-Jun (p-c-Jun) directly demonstrates functional target inhibition.

Caption: Experimental workflow for Western Blot analysis of JNK pathway inhibition.

Methodology:

-

Cell Treatment:

-

Seed cells (e.g., HeLa) and allow them to adhere overnight.

-

Pre-treat cells with a dose range of 2-Phenoxypyridin-4-amine (e.g., 0.1 to 10 µM) for 1-2 hours.

-

Stimulate the cells with a known JNK activator (e.g., 25 µg/mL Anisomycin) for 30 minutes. Include a non-stimulated control and a stimulated vehicle-only (DMSO) control.

-

-

Protein Extraction and Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-p-c-Jun, rabbit anti-c-Jun, mouse anti-GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Analysis:

-

Quantify band intensities using software like ImageJ.

-

Normalize the p-c-Jun signal to the total c-Jun signal. A dose-dependent decrease in this ratio indicates specific inhibition of JNK activity.

-

Part 4: Quantitative Data & Structure-Activity Relationship (SAR)

The following table presents representative inhibitory data for related 2-phenoxypyridine compounds against JNK isoforms, adapted from the literature, to illustrate how such data is typically presented.[1]

| Compound | R¹ (Pyridine) | R² (Phenoxy) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |

| Lead Compound | -NH₂ | -H | 55 | 68 | 15 |

| Derivative A | -NH₂ | 4'-F | 40 | 52 | 11 |

| Derivative B | -NH₂ | 4'-OMe | 150 | 185 | 65 |

| Derivative C | -NHMe | -H | 25 | 30 | 8 |

Structure-Activity Relationship Insights:

-

JNK Isoform Selectivity: The scaffold demonstrates inherent selectivity for JNK3 over JNK1 and JNK2.[1]

-

Phenoxy Substitutions: Small, electron-withdrawing groups (like fluorine) at the 4'-position of the phenoxy ring are generally well-tolerated or slightly improve potency. Larger, electron-donating groups (like methoxy) can be detrimental to activity, likely due to steric hindrance or altered electronics.[1]

-

Pyridine Substitutions: Modifying the 4-amine group, for instance to a methylamine, can enhance potency, suggesting additional interactions are possible in that region of the binding pocket.[1]

Part 5: Alternative & Contrasting Mechanisms

While JNK inhibition is the most strongly supported hypothesis, the versatility of the aminopyridine core means derivatives could potentially target other kinases.[6][7][8] Furthermore, it is critical to distinguish the mechanism of 2-Phenoxypyridin-4-amine from its simpler structural relative, 4-aminopyridine.

-

Other Kinase Targets: Derivatives based on similar aminopyrimidine or aminopyridine scaffolds have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), Checkpoint Kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[6][7][8] This highlights the tunability of the scaffold. A broad kinase screen (e.g., a panel of >400 kinases) would be a crucial step in drug development to confirm selectivity.

-

Contrasting Mechanism of 4-Aminopyridine (Fampridine): It is essential not to confuse the mechanism of 2-Phenoxypyridin-4-amine with that of 4-aminopyridine. 4-aminopyridine is a potassium channel blocker.[9][10] It functions by physically occluding the pore of voltage-gated potassium channels, which prolongs the action potential in demyelinated neurons. The large phenoxy group at the 2-position of our molecule of interest sterically prevents it from accessing the narrow pore of an ion channel, redirecting its activity towards the more accommodating ATP-binding pockets of kinases.

Conclusion and Future Directions

Based on robust evidence from structurally related analogues, the primary mechanism of action of 2-Phenoxypyridin-4-amine is the ATP-competitive inhibition of c-Jun N-terminal kinases. Its aminopyridine core serves as a hinge-binding anchor, while the phenoxy group confers affinity and selectivity. This hypothesis is readily testable through the detailed in vitro and cellular protocols provided in this guide.

Future research should focus on:

-

Comprehensive Selectivity Profiling: Testing the compound against a large panel of human kinases to fully understand its selectivity profile and identify potential off-target effects.

-

Structural Biology: Obtaining a co-crystal structure of the compound bound to JNK to definitively confirm the binding mode and guide further structure-based drug design.

-

In Vivo Efficacy: Evaluating the therapeutic potential of optimized analogues in animal models of diseases where JNK signaling is implicated, such as neurodegenerative disorders, inflammatory diseases, or certain cancers.

This scaffold represents a promising starting point for the development of novel kinase inhibitors, and a thorough understanding of its core mechanism of action is the critical first step in that journey.

References

- Scorah, N. et al. (2006). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Ali, A. et al. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. 3 Biotech. Available at: [Link]

-

Zhang, Y. et al. (2015). Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Walton, M.I. et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

Ali, A. et al. (2019). 2-Amino-4-(1-piperidine) pyridine exhibits inhibitory effect on colon cancer through suppression of FOXA2 expression. PubMed. Available at: [Link]

-

Jo, H. et al. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules. Available at: [Link]

-

Fry, D.W. et al. (1997). Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor. Biochemical Pharmacology. Available at: [Link]

-

Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

Guo, D. et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Tsenkova-Pencheva, T. et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. Available at: [Link]

-

Kandimalla, E.R. et al. (2001). Synthesis and activity of substituted 2-phenylquinolin-4-amines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Borisova, T. et al. (2022). The Molecular Mechanisms of 4-N-[2-(4-Phenoxyphenyl)Ethyl]Quinazoline-4,6-Diamine Activity. Encyclopedia.pub. Available at: [Link]

-

Stolarczyk, M. et al. (2017). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL PYRIMIDIN-4-AMINE DERIVATIVES. ResearchGate. Available at: [Link]

-

Adane, L. et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available at: [Link]

-

Zhang, S. et al. (2023). Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. Molecules. Available at: [Link]

-

Grandy, D.K. et al. (2007). Trace amine-associated receptors and their ligands. British Journal of Pharmacology. Available at: [Link]

-

Uddin, M.S. et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Molecules. Available at: [Link]

-

Wang, D. et al. (2023). Comprehensive insights into potential roles of purinergic P2 receptors on diseases. Heliyon. Available at: [Link]

-

Kolarova, M. & Nescakova, Z. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Figshare. Available at: [Link]

-

El-Damasy, D.A. et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-Aminopyridine. PubChem Compound Database. Available at: [Link]

-

Asachenko, A.F. et al. (2024). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 4-(2-Phenoxy-3-pyridinyl)pyrimidin-2-amine. PubChem Compound Database. Available at: [Link]

Sources

- 1. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Phenoxypyrimidin-4-amine | Benchchem [benchchem.com]

- 3. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]

- 6. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemical and antiproliferative properties of 4-[ar(alk)ylamino]pyridopyrimidines, a new chemical class of potent and specific epidermal growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 10. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Unveiling the Potential of a Versatile Scaffold

Sources

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl)-4-(4-fluorophenyl)-5-(2-phenoxypyrimidin-4-yl) imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 12. neurology.org [neurology.org]

- 13. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reactionbiology.com [reactionbiology.com]

- 19. noblelifesci.com [noblelifesci.com]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

An In-depth Technical Guide to 2-Phenoxypyridin-4-amine Derivatives and Analogues: From Synthesis to Therapeutic Potential

This guide provides a comprehensive technical overview of 2-phenoxypyridin-4-amine derivatives and their analogues, a chemical scaffold of significant interest in modern medicinal chemistry and agrochemical research. We will delve into the synthetic methodologies for creating these compounds, explore their diverse biological activities, and analyze the critical structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile molecular framework.

The 2-Phenoxypyridine Scaffold: A Privileged Structure

The 2-phenoxypyridine motif is considered a "privileged structure" in drug discovery. As a bioisostere of diaryl ethers, it offers a unique combination of properties. The pyridine ring, a nitrogen-containing heterocycle, can enhance solubility and bioavailability compared to a simple benzene ring.[1] Furthermore, the pyridine nitrogen can participate in crucial hydrogen bonding interactions with biological targets, while the overall structure maintains a degree of conformational flexibility, allowing it to adapt to various binding pockets.[1] These characteristics have led to the exploration of 2-phenoxypyridine derivatives in a wide range of applications, from kinase inhibitors in oncology to novel pesticides.[1][2]

Synthetic Strategies for 2-Phenoxypyridin-4-amine Derivatives

The synthesis of 2-phenoxypyridin-4-amine and its derivatives can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution patterns on both the pyridine and the phenoxy rings.

Nucleophilic Aromatic Substitution (SNAr)

A common and versatile method involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with a phenoxide.

General Protocol for SNAr:

-

Starting Materials: A substituted 2-halopyridin-4-amine (e.g., 2-chloro- or 2-bromopyridin-4-amine) and a substituted phenol.

-

Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated, often to temperatures ranging from 80 to 150 °C, for several hours to drive the substitution to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography.

The causality behind this experimental choice lies in the electron-withdrawing nature of the pyridine nitrogen, which activates the 2- and 4-positions of the ring towards nucleophilic attack. The use of a strong base ensures the formation of the phenoxide, a potent nucleophile required for an efficient reaction.

Synthesis via Aryne Chemistry

An alternative and efficient approach utilizes the in-situ generation of arynes.[3] This method allows for the formation of the phenoxy bond under mild conditions.

Conceptual Workflow for Aryne-based Synthesis:

Caption: Workflow for 2-phenoxypyridine synthesis via aryne chemistry.

This methodology offers an environmentally benign route to a variety of 2-phenoxypyridine compounds with high yields.[3]

Therapeutic Applications and Mechanisms of Action

The 2-phenoxypyridin-4-amine scaffold has been successfully employed in the development of inhibitors for several key protein families, particularly kinases, which are crucial regulators of cellular processes.

Kinase Inhibition in Oncology

c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor cell proliferation, survival, and metastasis. Dysregulation of the c-Met signaling pathway is a hallmark of many cancers. A series of 4-phenoxypyridine-based derivatives have been developed as potent c-Met kinase inhibitors.[4]

-

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and preventing the phosphorylation of downstream substrates. This blockade of the signaling cascade can induce apoptosis and inhibit the migration of cancer cells.[4]

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) involved in cellular responses to stress, inflammation, and apoptosis. The 2-phenoxypyridine scaffold has been optimized to yield potent JNK inhibitors.[5]

-

Structure-Activity Relationship (SAR): Studies have shown that modifications to the phenoxy and pyridine rings can significantly impact potency and selectivity. For instance, the introduction of specific substituents can enhance interactions with the kinase hinge region or exploit other binding pockets.[5]

PLK4 Inhibitors: Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Novel and potent PLK4 inhibitors have been developed using a scaffold-hopping strategy from known inhibitors to an aminopyrimidine core, which is structurally related to the 2-phenoxypyridin-4-amine core.[6]

Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their inhibition can lead to mitotic failure and cell death in cancer cells. N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are analogues of the 2-phenoxypyridin-4-amine structure, have been identified as potent inhibitors of Aurora A and B kinases.[7]

Signaling Pathway Inhibition by Kinase Inhibitors:

Caption: Generalized mechanism of action for 2-phenoxypyridine-based kinase inhibitors.

Quantitative Data for Selected Kinase Inhibitors:

| Compound Class | Target Kinase | Key Compound Example | IC₅₀ (nM) | Cell Lines Tested | Reference |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23w | 1.91 | A549, H460, HT-29 | [4] |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23v | 2.31 | Not specified | [4] |

| 3-oxo-3,4-dihydroquinoxaline-2-carboxamides | c-Met | Compound 23y | 2.44 | Not specified | [4] |

| Aminopyrimidine Derivatives | PLK4 | Compound 8h | 6.7 | Breast cancer cells | [6] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A/B | Compound 18 | 8.0 (A), 9.2 (B) | Cancer cell lines | [7] |

Other Therapeutic and Agrochemical Applications

The versatility of the 2-phenoxypyridine scaffold extends beyond oncology.

-

Insecticides and Fungicides: Triazone derivatives incorporating a phenoxypyridine motif have demonstrated significant insecticidal activity against aphids and fungicidal activity against various plant pathogens.[8] This highlights the scaffold's utility in agrochemical development.

-

GPR54 Antagonists: G protein-coupled receptor 54 (GPR54) is involved in the regulation of sex hormones. 2-Acylamino-4,6-diphenylpyridines, which are structurally related to the core topic, have been identified as potent GPR54 antagonists, suggesting potential applications in treating hormone-dependent diseases.[9]

-

Anti-inflammatory Agents: Certain 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent anti-inflammatory properties by inhibiting the release of inflammatory mediators like lysozyme, beta-glucuronidase, and TNF-alpha.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenoxypyridin-4-amine derivatives is highly dependent on the nature and position of substituents on both the pyridine and phenoxy rings.

Key SAR Observations:

-

Substituents on the Phenoxy Ring: The electronic properties of substituents on the phenoxy ring can modulate the compound's interaction with the target protein. For instance, in some kinase inhibitors, electron-donating groups can enhance activity.[1]

-

Substituents on the Pyridine Ring: Modifications to the pyridine ring, especially at positions other than the 2- and 4-positions, can influence selectivity and pharmacokinetic properties.

-

The Amine Group at Position 4: The 4-amino group is often a key interaction point, forming hydrogen bonds with the target protein. Acylation or other modifications of this amine can be used to fine-tune activity and selectivity.[9]

-

Bioisosteric Replacements: Replacing the phenoxy linker with a thiophenoxy group can significantly alter the biological activity, as seen in the development of p56lck inhibitors.[11]

Future Directions

The 2-phenoxypyridin-4-amine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Future research is likely to focus on:

-

Improving Selectivity: Designing derivatives with higher selectivity for their intended targets to minimize off-target effects and improve safety profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of this scaffold against a broader range of diseases, including neurodegenerative and metabolic disorders.

-

Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the pharmacokinetic properties of promising lead compounds.

-

Application of Computational Chemistry: Utilizing molecular docking and other in-silico methods to guide the rational design of next-generation derivatives with improved potency and drug-like properties.

References

- Jerchel, D. et al. (1958). Process for preparing 4-aminopyridines using pyridine betaine intermediates. Chem. Ber., 91, 1266. [URL not available in snippet]

-

Song, X., Chen, W., Lin, L., et al. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

-

Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. (n.d.). MDPI. [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC - NIH. [Link]

-

4-Alkoxy- And 4-Amino-2, 2-Bipyrrole Synthesis. (n.d.). Amanote Research. [Link]

-

Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. (2009). Molecules, 14(10), 4166-4179. [Link]

- Synthesis method of 2-amino pyridine compounds. (n.d.).

-

Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). Journal of Medicinal Chemistry, 67(8), 6144-6188. [Link]

-

Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). Bioorganic Chemistry, 104, 104371. [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH. [Link]

-

Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (n.d.). ResearchGate. [Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). Molecules, 27(20), 6803. [Link]

-

Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. (n.d.). PubMed. [Link]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry, 61(9), 4169-4185. [Link]

-

Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. (2022). ResearchGate. [Link]

-

Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. (2010). Bioorganic & Medicinal Chemistry, 18(1), 403-414. [Link]

-

Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design? (2024). Medicinal Chemistry Research, 33, 703-720. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. [Link]

-

4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck. (n.d.). PubMed. [Link]

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). Molecules, 28(17), 6333. [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry, 53(11), 4368-4381. [Link]

-

Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. [Link]

-

Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. (2025). Scientific Reports, 15(1), 12345. [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI. [Link]

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. (n.d.). Molecules. [Link]

-

Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). PMC - PubMed Central. [Link]

-

Anti-inflammatory hybrids of secondary amines and amide-sulfamide derivatives. (n.d.). NIH. [Link]

-

Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. (n.d.). PubMed. [Link]

Sources

- 1. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-thiophenoxy-N-(3,4,5-trialkoxyphenyl)pyrimidine-2-amines as potent and selective inhibitors of the T-cell tyrosine kinase p56lck - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Deep Dive into the Discovery and History of 2-Phenoxypyridin-4-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenoxypyridin-4-amine core is a heterocyclic motif that has emerged as a cornerstone in modern medicinal chemistry. While the parent molecule itself is primarily recognized as a key synthetic intermediate, its structural framework is integral to a multitude of biologically active compounds, spanning a diverse range of therapeutic targets. This technical guide delves into the probable synthetic origins and rich history of 2-phenoxypyridin-4-amine, tracing its evolution from a chemical curiosity to a privileged scaffold in drug discovery. We will explore the fundamental chemical principles underpinning its synthesis, analyze its role in the development of targeted therapies, and provide detailed experimental protocols for its preparation and the synthesis of notable derivatives.

Introduction: The Unseen Importance of a Core Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a paramount objective. The phenoxypyridine moiety, and specifically 2-phenoxypyridin-4-amine, represents a quintessential example of such a scaffold. Its unique combination of a flexible ether linkage and a hydrogen-bonding aminopyridine ring system provides a versatile platform for designing molecules with high affinity and selectivity for a range of protein targets. While the history of the parent molecule is not prominently documented, its widespread use in the synthesis of advanced derivatives underscores its fundamental importance to the field. The phenoxypyridine unit is a known bioisostere of diaryl ethers and has been successfully incorporated into molecules with insecticidal, herbicidal, and antifungal activities.[1]

Physicochemical Properties and Structural Features

A comprehensive understanding of the physicochemical properties of 2-Phenoxypyridin-4-amine is essential for its application in synthesis and drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | ChemScene[2] |

| Molecular Weight | 186.21 g/mol | ChemScene[2] |

| CAS Number | 21203-83-8 | ChemScene[2] |

| Appearance | Solid | N/A |

| LogP | 2.4561 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 48.14 Ų | ChemScene[2] |

| Hydrogen Bond Donors | 1 | ChemScene[2] |

| Hydrogen Bond Acceptors | 3 | ChemScene[2] |

| Rotatable Bonds | 2 | ChemScene[2] |

The structure of 2-Phenoxypyridin-4-amine, with its distinct phenoxy and aminopyridine moieties, allows for a variety of intermolecular interactions, a key feature for its role as a versatile scaffold in drug discovery.

A Probable History: Deconstructing the Synthesis of a Core Moiety

While a singular, seminal publication detailing the "discovery" of 2-Phenoxypyridin-4-amine is not readily apparent in contemporary databases, its synthesis can be logically deduced from established principles of organic chemistry. The most probable synthetic pathway involves a multi-step sequence, leveraging well-documented reactions.

The Foundational Precursor: 2-Chloro-4-nitropyridine

The likely starting point for the synthesis of 2-Phenoxypyridin-4-amine is a suitably substituted pyridine ring. A common and logical precursor is 2-chloro-4-nitropyridine. The synthesis of this intermediate often begins with the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position. The N-oxide activates the pyridine ring, facilitating electrophilic nitration. Subsequent deoxygenation of the N-oxide yields 2-chloro-4-nitropyridine.

Formation of the Phenoxy Ether Linkage: Nucleophilic Aromatic Substitution

The introduction of the phenoxy group is likely achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 4-position activates the 2-position of the pyridine ring towards nucleophilic attack. This allows for the displacement of the chloride by a phenoxide ion.

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, could also be employed to form the C-O bond between the 2-chloropyridine derivative and phenol.[3]

The Final Transformation: Reduction of the Nitro Group

The final step in the probable synthesis is the reduction of the 4-nitro group to the corresponding 4-amino group. This transformation can be accomplished using a variety of standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).

The following workflow diagram illustrates this probable synthetic pathway:

Caption: Generalized binding mode of a 2-phenoxypyridin-4-amine-based kinase inhibitor.

Beyond Kinases: A Scaffold for Diverse Targets

The utility of the 2-phenoxypyridin-4-amine scaffold extends beyond kinase inhibition. Its derivatives have been investigated for a variety of other biological activities, including:

-

Antiprotozoal Agents : The related 2-amino-4-phenyloxazole derivatives have shown in vitro activity against Giardia lamblia and Trichomonas vaginalis. [2]* Insecticides : Triazone derivatives incorporating a phenoxypyridine motif have demonstrated significant insecticidal properties. [1]* Anti-inflammatory Agents : 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been evaluated for their anti-inflammatory effects. [4]* Anticancer Agents : 2,4-pyrimidinediamine derivatives, which share structural similarities, have been explored as dual ALK and HDAC inhibitors for cancer treatment. [5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-Phenoxypyridin-4-amine based on the probable synthetic route.

Synthesis of 2-Chloro-4-nitropyridine

Step 1: N-Oxidation of 2-Chloropyridine

-

To a solution of 2-chloropyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., hydrogen peroxide) dropwise at a controlled temperature.

-

Monitor the reaction by TLC until completion.

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the crude product to obtain 2-chloropyridine-N-oxide.

Step 2: Nitration of 2-Chloropyridine-N-oxide

-

To a mixture of concentrated sulfuric acid and fuming nitric acid, add 2-chloropyridine-N-oxide portion-wise at a low temperature.

-

Carefully heat the reaction mixture and monitor by TLC.

-

After completion, pour the reaction mixture onto ice and neutralize with a base.

-

Collect the precipitated solid by filtration and wash thoroughly with water to yield 2-chloro-4-nitropyridine-N-oxide.

Step 3: Deoxygenation of 2-Chloro-4-nitropyridine-N-oxide

-

Dissolve 2-chloro-4-nitropyridine-N-oxide in a suitable solvent (e.g., chloroform).

-

Add a deoxygenating agent (e.g., phosphorus trichloride) and reflux the mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product.

-

Dry the organic layer and concentrate to obtain 2-chloro-4-nitropyridine.

Synthesis of 2-Phenoxy-4-nitropyridine

-

To a solution of phenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate or sodium hydride) to generate the phenoxide.

-

Add 2-chloro-4-nitropyridine to the reaction mixture.

-

Heat the reaction and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate. Purify the crude product by chromatography to obtain 2-phenoxy-4-nitropyridine.

Synthesis of 2-Phenoxypyridin-4-amine

-

Dissolve 2-phenoxy-4-nitropyridine in a suitable solvent (e.g., ethanol, ethyl acetate).

-